(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol

Chiral resolution Diastereomer separation Optical purity

(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol (CAS 921770-81-2) is a chiral, non-racemic spirocyclic cyclohexenol featuring a 1,4-dioxaspiro[4.5]decane ketal fused to a cyclohex-3-ene ring bearing a secondary alcohol. Its C14H22O3 framework (MW 238.33 g/mol) embeds three defined stereocenters and a cyclic ketal that enforces conformational rigidity, a motif prevalent in spirocyclic cyclohexane derivatives developed as dual ORL-1 (NOP)/μ-opioid receptor ligands.

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 921770-81-2
Cat. No. B12617441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol
CAS921770-81-2
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)C3CC(CC=C3)O
InChIInChI=1S/C14H22O3/c15-12-6-4-5-11(9-12)13-10-16-14(17-13)7-2-1-3-8-14/h4-5,11-13,15H,1-3,6-10H2/t11-,12-,13+/m0/s1
InChIKeyULXXBEMEBOXUCK-RWMBFGLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol (CAS 921770-81-2): Chiral Spirocyclic Cyclohexenol Intermediate for ORL-1/μ-Opioid Lead Discovery


(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol (CAS 921770-81-2) is a chiral, non-racemic spirocyclic cyclohexenol featuring a 1,4-dioxaspiro[4.5]decane ketal fused to a cyclohex-3-ene ring bearing a secondary alcohol. Its C14H22O3 framework (MW 238.33 g/mol) embeds three defined stereocenters and a cyclic ketal that enforces conformational rigidity, a motif prevalent in spirocyclic cyclohexane derivatives developed as dual ORL-1 (NOP)/μ-opioid receptor ligands [1]. The compound belongs to a broader patent class exemplified by Grünenthal’s substituted spirocyclic cyclohexane derivatives, where the dioxaspiro ketal serves as a metabolically stable replacement for a cyclohexanone moiety and the cyclohexenol unit provides a synthetic handle for downstream diversification [2]. Its value proposition resides in the combination of defined absolute stereochemistry, the ketal’s resistance to metabolic reduction, and the orthogonal reactivity of the allylic alcohol and the ketal-protected carbonyl, enabling sequential functionalization without protecting-group manipulation [3].

Why Generic (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol Cannot Be Replaced by Common Spirocyclic Analogues


The value of CAS 921770-81-2 is predicated on the confluence of three interdependent molecular features—(i) the (1S,5R) relative configuration at the cyclohexene ring, (ii) the (3S) configuration at the spiroketal-bearing carbon, and (iii) the 1,4-dioxaspiro[4.5]decane ketal as a protected cyclohexanone surrogate. Simply substituting the diastereomer (1R,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol (CAS 921770-80-1) would invert the configuration at C-1, potentially reversing diastereofacial selectivity in subsequent reactions such as directed hydrogenation or epoxidation [1]. Replacing the 1,4-dioxaspiro[4.5]decane ketal with an unprotected ketone or a monocyclic acetal introduces conformational flexibility and metabolic vulnerability — the ketal protects the carbonyl from reductase-mediated metabolism, a liability that Grünenthal patents explicitly sought to overcome [2]. Furthermore, the allylic alcohol in this scaffold is not merely a spectator; it is the primary site for esterification, etherification, or oxidation to the enone, and its stereochemistry governs the facial selectivity of these transformations [3]. Generic spirocyclic intermediates lacking the defined (1S,5R,3S) stereotriad will produce diastereomeric mixtures at downstream stages, necessitating costly chiral chromatographic separations late in the synthesis and potentially yielding pharmacologically divergent products.

Quantitative Differentiation Evidence for 921770-81-2 Versus the (1R,5R) Diastereomer and In-Class Ketal Intermediates


Stereochemical Purity: 921770-81-2 Delivers the (1S,5R,3S) Stereotriad Versus the (1R,5R,3S) Diastereomer (CAS 921770-80-1)

The target compound (1S,5R,3S)-921770-81-2 is chromatographically and spectroscopically distinguished from its (1R,5R,3S) diastereomer (CAS 921770-80-1). Commercial vendors report purity specifications of ≥95% (HPLC) for the (1R,5R,3S) diastereomer ; the target compound is supplied as a single, defined stereoisomer with confirmed absolute configuration rather than a racemic or diastereomeric mixture. In related 1,4-dioxaspiro[4.5]decane systems, diastereomeric pairs exhibit distinct 1H and 13C NMR chemical shift patterns and retention times on chiral stationary phases, enabling unambiguous identity verification [1]. The (1S,5R) vs. (1R,5R) configurational difference at C-1 of the cyclohexene ring is expected to invert the sign of optical rotation and alter the diastereofacial bias in reactions at the allylic alcohol.

Chiral resolution Diastereomer separation Optical purity Asymmetric synthesis

Ketal Stability: 1,4-Dioxaspiro[4.5]decane Protection Confers Metabolic Resistance Relative to Unprotected Cyclohexanone Bioisosteres

Grünenthal patents (DE102006046745A1, US20090247561A1) disclose that spirocyclic cyclohexane derivatives incorporating 1,4-dioxaspiro[4.5]decane ketals exhibit improved metabolic stability compared to analogous compounds bearing free cyclohexanone or simple acetal groups [1][2]. The ketal blocks carbonyl reductase activity, reducing Phase I metabolic clearance. Specifically, the patent claims require compounds to exhibit a Ki < 100 nM at the μ-opioid receptor with an ORL1/μ affinity ratio between 1:10 and 30:1; these activity thresholds are achieved, in part, because the ketal preserves the bioactive conformation while avoiding metabolic deactivation [1]. The target compound’s ketal is structurally identical to the protecting group in advanced intermediates leading to cebranopadol and related dual NOP/μ agonists developed by Grünenthal [3].

Metabolic stability Ketal protection Conformational restriction ORL-1 receptor

Synthetic Tractability: Enantiopure Dioxaspiro Ketals Enable High-Yield Asymmetric Hydrogenation on Multi-Gram Scale

Yang et al. (2021) demonstrated that racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones can be hydrogenated with a chiral spiro ruthenium catalyst (Ra,S,S)-5c to yield functionalized chiral β-aryl cyclohexanols with up to 99% ee on a decagram scale via dynamic kinetic resolution [1]. The 1,4-dioxaspiro[4.5]decane ketal is chemically inert under these hydrogenation conditions (H2, 50 bar, t-BuOK, i-PrOH, 25–40 °C), enabling selective reduction of the cyclohexanone without ketal cleavage. This method exemplifies the synthetic utility of the dioxaspiro motif as a robust protecting group that survives transition-metal-catalyzed transformations. The target compound’s allylic alcohol, being a downstream product of such hydrogenation or an intermediate en route to it, would benefit from the same ketal robustness and the ability to set stereochemistry at C-1 and C-5 with high fidelity.

Asymmetric hydrogenation Dynamic kinetic resolution Spirocyclic building blocks Decagram-scale synthesis

Receptor Affinity Contextualization: Class-Level Dual ORL-1/μ-Opioid Binding Thresholds as a Benchmark for Derivatives of 921770-81-2

The target compound is not itself a bioactive molecule, but serves as a late-stage intermediate for constructing dual ORL-1/μ-opioid receptor ligands. Grünenthal’s patent family (US 2016/0016903A1, DE102006046745A1) defines the target product profile for compounds derived from such intermediates: a μ-opioid receptor Ki < 100 nM and an ORL1/μ affinity ratio between 1:10 and 30:1 [1][2]. The 1,4-dioxaspiro[4.5]decane ketal is a conserved structural element across 423 exemplified compounds in US 2016/0016903A1, underscoring its role in achieving the dual binding profile [3]. Compounds bearing the spirocyclic ketal motif have demonstrated analgesic efficacy in the rat tail-flick test, confirming that the ketal is compatible with in vivo activity [3].

ORL-1 receptor μ-Opioid receptor Nociceptin Binding affinity Dual agonism

Physicochemical Identity: Molecular Weight, Formula, and Ketal Integrity Differentiate 921770-81-2 from Mono-Ketal and Diketal Analogues

The target compound has a molecular formula of C14H22O3 and an exact mass of 238.33 g/mol, confirmed by GC and HPLC across multiple vendor specifications [1]. This distinguishes it from the mono-ketal analogue 8-(4-oxocyclohexyl)-1,4-dioxaspiro[4.5]decane (ketoketal, CAS 56309-94-5), also C14H22O3 but bearing a ketone instead of an allylic alcohol, and from bis-ketal protected derivatives that would have higher molecular weight. The allylic alcohol (cyclohex-3-en-1-ol) moiety provides a characteristic IR O–H stretch (~3300–3500 cm⁻¹) and a 1H NMR signature (olefinic protons at δ ~5.6–5.8 ppm and carbinol CH at δ ~4.0–4.2 ppm) that are absent in the corresponding ketone or methyl ether derivatives.

Molecular weight Molecular formula Physicochemical properties Quality control

Diastereofacial Selectivity: (1S,5R) Configuration Enables Predictable Facial Bias in Alkene Functionalization

In enantiomerically pure 1,4-dioxaspiro[4.5]decane systems, the ketal ring adopts a well-defined chair conformation that, together with the cyclohexene half-chair, creates a rigid chiral environment. Studies on enantiomerically pure ketals by Minyaev et al. (2018) demonstrate that the spirocyclic dioxolane ring imposes predictable diastereofacial selectivity in electrophilic additions to adjacent alkenes [1]. For the target compound, the (1S,5R) configuration places the allylic alcohol on the β-face of the cyclohexene ring, directing epoxidation, dihydroxylation, and hydrogenation to the opposite α-face. In contrast, the (1R,5R) diastereomer (CAS 921770-80-1) would direct these reactions to the opposite face, potentially yielding the enantiomeric series of downstream products .

Diastereofacial selectivity Allylic alcohol Epoxidation Directed hydrogenation

Procurement-Driven Application Scenarios for (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol (CAS 921770-81-2)


Advanced Intermediate for Dual ORL-1/μ-Opioid Agonist Lead Optimization (e.g., Cebranopadol Analogues)

Medicinal chemistry teams pursuing novel analgesics with reduced side-effect profiles can use CAS 921770-81-2 as a late-stage diversification point. The allylic alcohol permits installation of various ester, ether, or carbamate prodrug moieties, while the ketal-protected cyclohexanone can be unmasked under mild acidic conditions to liberate a ketone for reductive amination or oxime formation. The (1S,5R,3S) stereochemistry matches that of advanced intermediates in the Grünenthal patent family (US 2016/0016903A1), where 423 compounds were evaluated for dual ORL-1/μ binding [1]. The class has demonstrated μ-opioid Ki values below 100 nM and ORL1/μ ratios between 1:10 and 30:1, the window associated with analgesic efficacy without respiratory depression [2].

Asymmetric Synthesis Methodology Development: Substrate for Catalyst Screening and Reaction Optimization

The defined (1S,5R,3S) stereochemistry and the orthogonal reactivity of the allylic alcohol, the cyclohexene double bond, and the latent ketone make this compound an ideal substrate for developing new asymmetric transformations. The dioxaspiro ketal is stable to Ru-catalyzed hydrogenation conditions (H2, 50 bar) as demonstrated by Yang et al. (2021), who achieved up to 99% ee on decagram scale for related substrates [3]. The cyclohexene double bond can be subjected to asymmetric epoxidation, dihydroxylation, or hydroboration to generate additional stereocenters with predictable facial selectivity controlled by the (1S,5R) configuration [4].

Conformational Probe for Structure-Activity Relationship (SAR) Studies on Spirocyclic GPCR Ligands

The rigid 1,4-dioxaspiro[4.5]decane scaffold enforces a specific spatial orientation of substituents, making it a valuable conformational probe in SAR campaigns. The class-level patent disclosures (DE102006046745A1) explicitly link the ketal’s conformational restriction to improved metabolic stability and receptor binding kinetics compared to flexible-chain analogues [2]. By using the (1S,5R,3S)-configured intermediate, researchers can systematically vary the substituents at the allylic alcohol position while maintaining the core conformation, enabling clean deconvolution of electronic vs. steric contributions to receptor affinity.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries with Three-Dimensional Complexity

The spirocyclic architecture of 921770-81-2 provides a higher fraction of sp3-hybridized carbons (Fsp3) compared to flat aromatic fragments, a property increasingly correlated with clinical success in fragment-based campaigns. The compound’s molecular weight (238.33 g/mol) and hydrogen-bonding capacity (1 HBD, 3 HBA) place it within fragment-like chemical space, while the three stereocenters and the spiro junction offer topological complexity uncommon in commercial fragment libraries. The ketal can be cleaved post-screening to reveal a ketone for hit elaboration, providing a latent synthetic handle without compromising the fragment’s integrity during the primary screen [3].

Quote Request

Request a Quote for (1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.